molecular formula C11H16OS2 B8705337 3-(Cyclohexyldisulfanyl)-2-methylfuran CAS No. 61197-12-4

3-(Cyclohexyldisulfanyl)-2-methylfuran

Cat. No.: B8705337
CAS No.: 61197-12-4
M. Wt: 228.4 g/mol
InChI Key: UGZUDYKFHPGWKU-UHFFFAOYSA-N
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Description

3-(Cyclohexyldisulfanyl)-2-methylfuran is a furan derivative characterized by a disulfide (-S-S-) functional group substituted at the 3-position of the furan ring and a methyl group at the 2-position. The cyclohexyl group attached to the disulfide moiety introduces steric bulk and hydrophobicity, distinguishing it from simpler disulfanyl-furan analogs.

Properties

CAS No.

61197-12-4

Molecular Formula

C11H16OS2

Molecular Weight

228.4 g/mol

IUPAC Name

3-(cyclohexyldisulfanyl)-2-methylfuran

InChI

InChI=1S/C11H16OS2/c1-9-11(7-8-12-9)14-13-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3

InChI Key

UGZUDYKFHPGWKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)SSC2CCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: 3-(Ethyldithio)-2-methylfuran

The closest structural analog is 3-(Ethyldithio)-2-methylfuran (C₇H₁₀OS₂, molecular weight 174.28 g/mol), which replaces the cyclohexyl group with an ethyl chain . Key differences include:

  • Molecular Weight and Steric Effects : The cyclohexyl variant (estimated molecular formula: C₁₁H₁₆OS₂, molecular weight ~228.38 g/mol) has significantly higher molecular weight and steric hindrance, which may reduce reactivity in nucleophilic substitutions or catalytic transformations.
  • Solubility: The ethyl analog is likely more polar and soluble in common organic solvents (e.g., ethanol, acetone) compared to the hydrophobic cyclohexyl derivative, which may prefer nonpolar solvents like hexane.
  • Thermal Stability : Disulfide bonds are thermally labile, but the cyclohexyl group’s bulk could stabilize the compound against decomposition compared to the ethyl variant.

Simpler Furan Derivatives: 2-Methylfuran

2-Methylfuran (C₅H₆O, molecular weight 82.10 g/mol) lacks the disulfide substituent and is a volatile organic compound (VOC) emitted from biomass . Key contrasts:

  • Reactivity : The absence of a disulfide group in 2-methylfuran limits its utility in redox reactions or cross-linking applications, which are plausible for 3-(Cyclohexyldisulfanyl)-2-methylfuran.
  • Volatility: 2-Methylfuran’s lower molecular weight and nonpolar structure result in higher volatility (boiling point ~63–65°C) compared to the disulfide-substituted furan, which is expected to have a boiling point >200°C.

Biomass-Derived Terpenes and Furanics

For example:

  • Catalytic Upgrading : Terpenes undergo isomerization and epoxidation , whereas disulfanyl-furans might participate in thiol-disulfide exchange reactions, enabling dynamic covalent chemistry.
  • Functional Group Diversity : Terpenes lack sulfur-based functional groups, limiting their use in sulfur-mediated polymerization or pharmaceutical intermediates, where this compound could excel.

Data Table: Comparative Properties of Furan Derivatives

Property This compound (Estimated) 3-(Ethyldithio)-2-methylfuran 2-Methylfuran
Molecular Formula C₁₁H₁₆OS₂ (est.) C₇H₁₀OS₂ C₅H₆O
Molecular Weight (g/mol) ~228.38 174.28 82.10
Key Functional Groups Disulfide, methyl, cyclohexyl Disulfide, methyl, ethyl Methyl
Boiling Point >200°C (est.) Not reported 63–65°C
Reactivity Redox-active disulfide Moderate disulfide reactivity High volatility
Applications Polymer chemistry, agrochemicals Organic synthesis Biofuel precursor

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